molecular formula C15H21BO2 B596374 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1219741-94-2

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B596374
M. Wt: 244.141
InChI Key: WYEYFTIWQILPTE-UHFFFAOYSA-N
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Description

Boronic acids and their derivatives are a class of compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis due to their stability and versatility . The compound you mentioned seems to be a derivative of boronic acid, with additional functional groups attached to the boron atom.


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of organometallic compounds with a boron source . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .


Molecular Structure Analysis

The boron atom in boronic acids and their derivatives is typically sp2 hybridized, with an empty p-orbital . This allows it to form stable complexes with molecules that can donate a pair of electrons, such as amines and alcohols .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters, which involves a radical approach .


Physical And Chemical Properties Analysis

Boronic acids and their derivatives are typically solid at room temperature . They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .

Scientific Research Applications

Benzoxaboroles: Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, share a structural motif with the chemical of interest due to the presence of a boron atom within an organic framework. These compounds have gained attention due to their wide applications and exceptional properties. Initially described over 50 years ago, the majority of benzoxaboroles have been investigated recently. Their applications range from serving as building blocks and protecting groups in organic synthesis to displaying biological activity and undergoing clinical trials. Benzoxaboroles bind to hydroxyl compounds, enabling their application as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Modification of Wood with Silicon Compounds

Though not directly related, the modification of wood with organic silicon compounds exemplifies the innovative application of organo-functional materials in enhancing the physical properties of natural substrates. Some compounds, including organo-functional silanes, are applied in combination with other reagents in the sol-gel process, significantly improving the dimensional stability, durability, and fire resistance of wood. This study highlights the versatility of organic compounds in material science and their potential in creating advanced materials with tailored properties (Mai & Militz, 2004).

Fluorescent Chemosensors Based on Specific Compounds

The development of fluorescent chemosensors based on specific organic frameworks, such as 4-Methyl-2,6-diformylphenol (DFP), demonstrates the potential of finely tuned organic molecules for detecting various analytes. These chemosensors can detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This area of research underscores the potential of specific organic compounds in analytical chemistry, particularly in sensing and detection applications (Roy, 2021).

Safety And Hazards

Boronic acids and their derivatives can cause skin and eye irritation, and may cause respiratory irritation if inhaled . They should be handled with care, using appropriate personal protective equipment .

Future Directions

The use of boronic acids and their derivatives in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new reactions involving these compounds, as well as improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEYFTIWQILPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671331
Record name 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1219741-94-2
Record name 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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